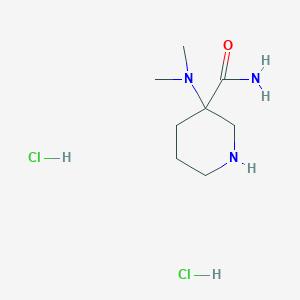

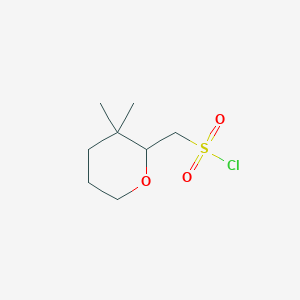

![molecular formula C23H19Cl2N3O2S2 B2419180 2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide CAS No. 894243-72-2](/img/structure/B2419180.png)

2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a thieno[3,2-d]pyrimidine derivative, which is a class of compounds that contain a pyrimidine ring fused to a thiophene ring. This class of compounds is known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a pyrimidine ring fused to a thiophene ring. The presence of various substituents on the rings can greatly influence the properties and reactivity of these compounds .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the rings. These reactions can include electrophilic and nucleophilic substitutions, as well as various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives can vary widely, depending on their specific structure. These properties can include solubility, melting point, boiling point, and various spectroscopic properties .Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structural features similar to "2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide" have been explored for their potential as therapeutic agents. For instance, derivatives of thieno[3,2-d]pyrimidin have been synthesized and evaluated for their antimicrobial activity, indicating a potential for the development of new antibacterial and antifungal agents (Hossan et al., 2012). These studies underscore the versatility of thieno[3,2-d]pyrimidin derivatives in medicinal chemistry, suggesting that "this compound" could be a candidate for further pharmacological investigations.

Molecular Design and Synthesis

The design and synthesis of complex molecules like "this compound" involve intricate strategies to enhance their pharmacological profiles. A study on the discovery of clinical candidates for treating diseases involving ACAT-1 overexpression highlights the significance of molecular modifications to improve aqueous solubility and oral absorption, which could be relevant for optimizing the properties of the compound (Shibuya et al., 2018).

Antimicrobial Activity

Research on structurally related compounds has demonstrated significant antimicrobial properties. For example, synthesis and evaluation of thieno[2,3-d]pyrimidin-4-ones and derivatives have revealed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests that "this compound" could potentially exhibit antimicrobial effects, warranting further investigation into its bioactivity.

Mechanism of Action

Future Directions

Thieno[3,2-d]pyrimidine derivatives are a class of compounds with a wide range of biological activities, making them interesting targets for future research. Potential areas of study could include the synthesis of new derivatives, the investigation of their biological activities, and the development of new drugs based on these compounds .

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N3O2S2/c24-17-7-5-15(6-8-17)9-11-26-20(29)14-32-23-27-19-10-12-31-21(19)22(30)28(23)13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDOHWQNZZKJEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

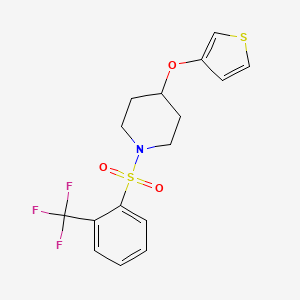

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2419097.png)

![2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2419100.png)

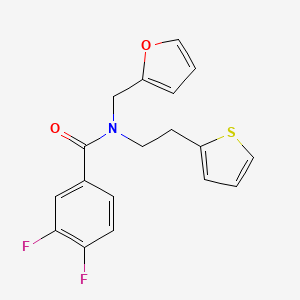

![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)

![N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2419114.png)

![1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2419115.png)

![1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene](/img/structure/B2419117.png)